![molecular formula C11H9ClN2 B1421480 6'-Chloro-5-methyl-[2,3']bipyridinyl CAS No. 1187168-72-4](/img/structure/B1421480.png)
6'-Chloro-5-methyl-[2,3']bipyridinyl
描述
6’-Chloro-5-methyl-[2,3’]bipyridinyl is a heterocyclic organic compound with the molecular formula C({11})H({9})ClN(_{2}) It is characterized by the presence of two pyridine rings connected by a single bond, with a chlorine atom at the 6’ position and a methyl group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-5-methyl-[2,3’]bipyridinyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Methylation: The methyl group at the 5 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Coupling Reaction: The two pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a boronic acid derivative and a halogenated pyridine.
Industrial Production Methods
In an industrial setting, the production of 6’-Chloro-5-methyl-[2,3’]bipyridinyl may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6’-Chloro-5-methyl-[2,3’]bipyridinyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Amino or thiol derivatives.
科学研究应用
6’-Chloro-5-methyl-[2,3’]bipyridinyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of 6’-Chloro-5-methyl-[2,3’]bipyridinyl depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
相似化合物的比较
Similar Compounds
6’-Bromo-5-methyl-[2,3’]bipyridinyl: Similar structure with a bromine atom instead of chlorine.
5-Methyl-[2,3’]bipyridinyl: Lacks the halogen substituent.
6’-Chloro-[2,3’]bipyridinyl: Lacks the methyl group.
Uniqueness
6’-Chloro-5-methyl-[2,3’]bipyridinyl is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-chloro-5-(5-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQNJXNZWJXCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


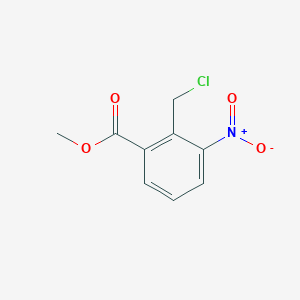

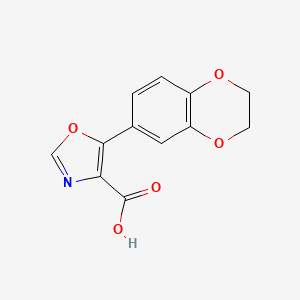
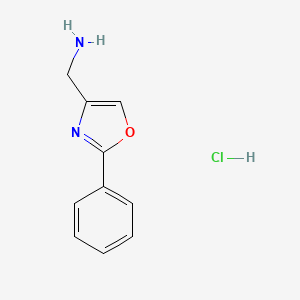
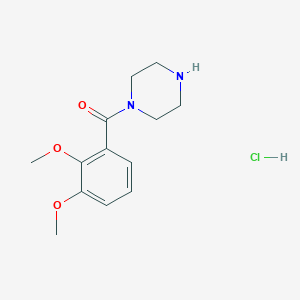
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)
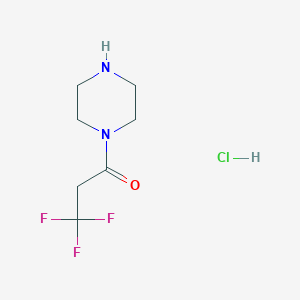
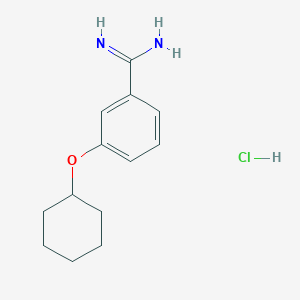
![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)
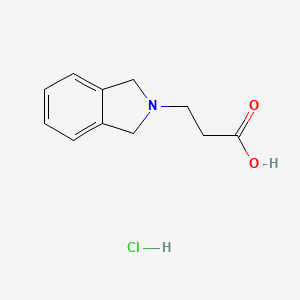

![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)
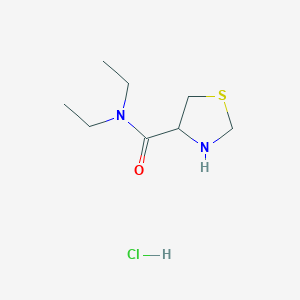
![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
